Albuvirtide
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Overview
Description
Albuvirtide is a long-acting HIV fusion inhibitor developed in China. It is designed to block the invasion of the HIV-1 virus into target cells by binding to the HIV-1 gp41 envelope protein and inhibiting the formation of a six-helix bundle structure necessary for the fusion of viral and cellular membranes . This compound has shown potent anti-HIV activity and is particularly effective against HIV-1 variants resistant to other fusion inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Albuvirtide is synthesized through a series of chemical reactions involving the modification of a peptide derived from the C-terminal heptad repeat sequence of HIV-1 gp41. The peptide is modified to contain a single 3-maleimimidopropionic acid group, which allows it to irreversibly conjugate with serum albumin . The synthesis involves standard peptide synthesis techniques, including solid-phase peptide synthesis and subsequent purification steps.
Industrial Production Methods: In industrial settings, this compound is produced as a sterile, freeze-dried powder. The production process involves the reconstitution of the peptide in a suitable solvent, followed by lyophilization to obtain the final product. The reconstituted peptide is then formulated for intravenous administration .
Chemical Reactions Analysis
Types of Reactions: Albuvirtide primarily undergoes conjugation reactions due to the presence of the 3-maleimimidopropionic acid group. This group allows the peptide to form stable covalent bonds with serum albumin, extending its half-life in vivo .
Common Reagents and Conditions: The synthesis of this compound involves reagents commonly used in peptide synthesis, such as protected amino acids, coupling agents, and deprotecting agents. The conjugation reaction with serum albumin occurs under physiological conditions in the bloodstream .
Major Products Formed: The major product formed from the synthesis and subsequent reactions of this compound is the conjugated peptide-albumin complex, which exhibits extended stability and prolonged activity in the body .
Scientific Research Applications
Albuvirtide has a wide range of scientific research applications, particularly in the fields of medicine and virology. It is used as a therapeutic agent for the treatment of HIV-1 infection, especially in patients with multidrug-resistant strains of the virus . Additionally, this compound is being studied for its potential use in HIV post-exposure prophylaxis . Its long-acting nature makes it a valuable tool in the development of new antiretroviral therapies and in understanding the mechanisms of viral fusion and entry .
Mechanism of Action
Albuvirtide exerts its effects by binding to the HIV-1 gp41 envelope protein, preventing the formation of the six-helix bundle structure necessary for the fusion of viral and cellular membranes . This inhibition blocks the entry of the virus into target cells, thereby preventing viral replication. The conjugation with serum albumin extends the half-life of this compound, allowing for less frequent dosing .
Comparison with Similar Compounds
- Enfuvirtide (Fuzeon)
- Cabotegravir
- Rilpivirine
- Leronlimab
Comparison: Albuvirtide is unique among fusion inhibitors due to its long half-life, which allows for weekly dosing compared to the twice-daily dosing required for enfuvirtide . Additionally, this compound has shown efficacy against HIV-1 variants resistant to enfuvirtide, making it a valuable option for patients with multidrug-resistant HIV . Compared to other long-acting antiretroviral agents like cabotegravir and rilpivirine, this compound’s mechanism of action as a fusion inhibitor provides a complementary approach to HIV treatment .
Properties
CAS No. |
1417179-66-8 |
---|---|
Molecular Formula |
C204H306N54O72 |
Molecular Weight |
4667 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-6-[[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C204H306N54O72/c1-17-100(12)166(200(325)240-128(51-66-163(289)290)180(305)232-127(50-65-162(287)288)185(310)253-143(93-259)199(324)238-120(43-56-147(209)266)181(306)248-139(86-149(211)268)191(316)234-119(42-55-146(208)265)176(301)227-117(40-53-144(206)263)174(299)229-121(44-59-156(275)276)177(302)225-114(33-24-26-69-205)172(297)247-138(85-148(210)267)192(317)237-123(46-61-158(279)280)178(303)228-118(41-54-145(207)264)175(300)230-124(47-62-159(281)282)182(307)242-131(78-97(6)7)187(312)241-130(170(214)295)77-96(4)5)255-197(322)133(80-99(10)11)244-183(308)126(49-64-161(285)286)236-190(315)137(84-108-92-217-95-223-108)251-201(326)168(102(14)19-3)256-196(321)132(79-98(8)9)243-173(298)115(34-25-27-70-218-153(272)94-330-76-75-329-74-72-219-152(271)68-73-258-154(273)57-58-155(258)274)239-203(328)169(103(15)260)257-198(323)134(81-105-36-38-109(262)39-37-105)245-193(318)140(87-150(212)269)249-194(319)141(88-151(213)270)252-202(327)167(101(13)18-2)254-186(311)129(52-67-164(291)292)233-171(296)116(35-28-71-220-204(215)216)226-195(320)142(89-165(293)294)250-189(314)136(83-107-91-222-113-32-23-21-30-111(107)113)246-184(309)125(48-63-160(283)284)231-179(304)122(45-60-157(277)278)235-188(313)135(224-104(16)261)82-106-90-221-112-31-22-20-29-110(106)112/h20-23,29-32,36-39,57-58,90-92,95-103,114-143,166-169,221-222,259-260,262H,17-19,24-28,33-35,40-56,59-89,93-94,205H2,1-16H3,(H2,206,263)(H2,207,264)(H2,208,265)(H2,209,266)(H2,210,267)(H2,211,268)(H2,212,269)(H2,213,270)(H2,214,295)(H,217,223)(H,218,272)(H,219,271)(H,224,261)(H,225,302)(H,226,320)(H,227,301)(H,228,303)(H,229,299)(H,230,300)(H,231,304)(H,232,305)(H,233,296)(H,234,316)(H,235,313)(H,236,315)(H,237,317)(H,238,324)(H,239,328)(H,240,325)(H,241,312)(H,242,307)(H,243,298)(H,244,308)(H,245,318)(H,246,309)(H,247,297)(H,248,306)(H,249,319)(H,250,314)(H,251,326)(H,252,327)(H,253,310)(H,254,311)(H,255,322)(H,256,321)(H,257,323)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H,291,292)(H,293,294)(H4,215,216,220)/t100-,101-,102-,103+,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,166-,167-,168-,169-/m0/s1 |
InChI Key |
DJIGFNCGXOAXOW-WTPNCWHFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCNC(=O)COCCOCCNC(=O)CCN2C(=O)C=CC2=O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CCCCNC(=O)COCCOCCNC(=O)CCN2C(=O)C=CC2=O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C |
Origin of Product |
United States |
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